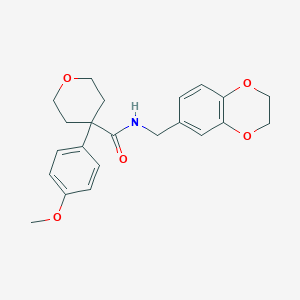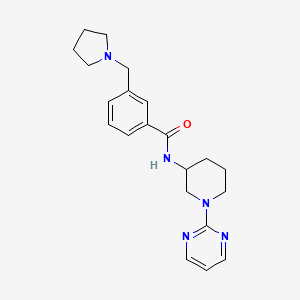
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrrolidine-1-carboxamides and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide leads to the accumulation of DNA damage and ultimately induces apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In tumor cells, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide reduces the accumulation of amyloid beta plaques. In Parkinson's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide protects dopaminergic neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is its potent inhibitory effect on PARP, which makes it a promising candidate for cancer therapy. However, one limitation of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is its toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and stroke. Another direction is to develop more potent and selective PARP inhibitors that have less toxicity than 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide. Additionally, the development of combination therapies that include 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide may improve its efficacy in cancer treatment.
Métodos De Síntesis
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 2-bromo-N-pyridin-2-ylpyrrolidine-1-carboxamide and phenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-15-10-4-5-11-17-15)19-12-6-9-14(19)13-7-2-1-3-8-13/h1-5,7-8,10-11,14H,6,9,12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHZGCFGFFNVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-methylpiperidin-3-yl)-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B7531441.png)

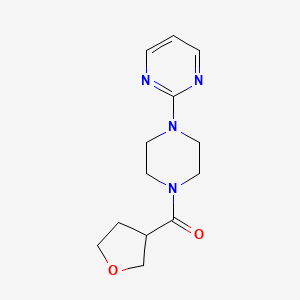
![1-methyl-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B7531459.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7531467.png)
![cyclopropyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7531484.png)
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
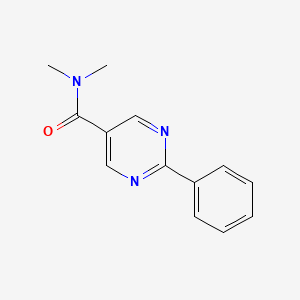
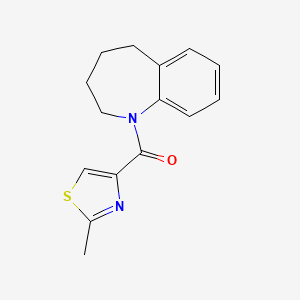

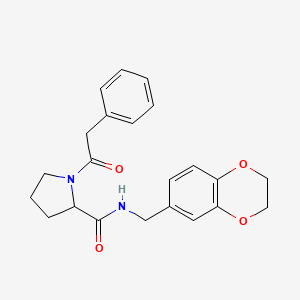
![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
